molecular formula C16H20N4OS B2764837 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide CAS No. 2097917-97-8

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2764837
CAS No.: 2097917-97-8
M. Wt: 316.42
InChI Key: BRAAUNMWRLDOLQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure includes a tetrahydroquinazoline core and a thiophene ring, which contribute to its pharmacological properties. The presence of the dimethylamino group enhances solubility and biological activity. Its molecular formula is C15H18N4OSC_{15}H_{18}N_{4}OS, with a molecular weight of approximately 286.39 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight286.39 g/mol
CAS Number2097869-11-7

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth. This suggests that this compound may also possess antibacterial properties.

Anti-inflammatory Effects

Research has shown that tetrahydroquinazoline derivatives can exert anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases like rheumatoid arthritis.

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, studies on related compounds have demonstrated their efficacy in inhibiting kinases and phosphodiesterases, which are crucial in signal transduction pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several tetrahydroquinazoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as E. coli and S. aureus at low concentrations.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory conditions.
  • Enzyme Inhibition Profile : A pharmacological study highlighted the compound's ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory responses. This inhibition was linked to reduced levels of cyclic AMP (cAMP), leading to decreased inflammation markers.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-20(2)16-17-10-11-8-12(5-6-14(11)19-16)18-15(21)9-13-4-3-7-22-13/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAAUNMWRLDOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.